An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-morpholinobenzoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-morpholinobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-morpholinobenzoate is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its unique structure, incorporating a morpholine ring attached to an ethyl benzoate backbone, imparts specific physicochemical properties that are crucial for its behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the known physicochemical properties of Ethyl 4-morpholinobenzoate, detailed experimental protocols for their determination, and a summary of its synthesis.
Physicochemical Properties
The physicochemical properties of Ethyl 4-morpholinobenzoate are summarized in the table below. These properties are essential for understanding the compound's behavior in different environments and for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₇NO₃ | [1] |
| Molecular Weight | 235.28 g/mol | [1] |
| Melting Point | 86-88 °C | [2] |
| Boiling Point (Predicted) | 383.8 ± 37.0 °C | [2] |
| Density (Predicted) | 1.135 ± 0.06 g/cm³ | [2] |
| Flash Point | 185.9 °C | |
| Refractive Index | 1.534 | |
| pKa | Not available | |
| Solubility | Not available |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity.
Protocol:
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Sample Preparation: A small amount of finely powdered Ethyl 4-morpholinobenzoate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the melting point is approached.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.
Boiling Point Determination (for liquids)
While Ethyl 4-morpholinobenzoate is a solid at room temperature, a general protocol for determining the boiling point of a liquid is provided for reference.
Protocol:
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Apparatus Setup: A small quantity of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube. The test tube is then attached to a thermometer.
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Heating: The apparatus is heated in a suitable bath (e.g., oil bath).
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Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its handling, formulation, and purification.
Protocol:
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Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.
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Procedure: A small, accurately weighed amount of Ethyl 4-morpholinobenzoate (e.g., 10 mg) is placed in a test tube.
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A measured volume of the chosen solvent (e.g., 1 mL) is added.
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The mixture is agitated vigorously for a set period (e.g., 1 minute).
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Observation: The solubility is observed and categorized as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC after filtering the saturated solution.
Synthesis of Ethyl 4-morpholinobenzoate
The synthesis of Ethyl 4-morpholinobenzoate can be achieved through a two-step process starting from ethyl 4-fluorobenzoate and morpholine. The first step involves the synthesis of the intermediate, 4-morpholinobenzoic acid, which is then esterified to yield the final product.
Step 1: Synthesis of 4-Morpholinobenzoic Acid[3]
Reaction: Ethyl 4-fluorobenzoate reacts with morpholine, followed by alkaline hydrolysis to produce 4-morpholinobenzoic acid.[3]
Protocol: [3]
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A mixture of ethyl 4-fluorobenzoate (1 equivalent) and morpholine (3.3 equivalents) is heated at 130 °C for 12 hours.[3]
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After the reaction is complete (monitored by a suitable technique like TLC), water and a 20% sodium hydroxide solution are added to the reaction mixture.[3]
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The mixture is refluxed for 3.5 hours to hydrolyze the ester.[3]
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Upon cooling, the mixture is acidified with a 5% hydrochloric acid solution, causing the 4-morpholinobenzoic acid to precipitate.[3]
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The solid product is collected by filtration, washed with water, and dried.[3]
Step 2: Fischer Esterification of 4-Morpholinobenzoic Acid
Reaction: The synthesized 4-morpholinobenzoic acid is esterified with ethanol in the presence of an acid catalyst to yield Ethyl 4-morpholinobenzoate.
General Protocol:
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4-Morpholinobenzoic acid is dissolved in an excess of absolute ethanol.
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A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the solution.
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The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, the excess ethanol is removed by distillation.
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The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
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The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to yield the crude Ethyl 4-morpholinobenzoate.
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The crude product can be further purified by recrystallization or column chromatography.
Logical Workflow for Synthesis
Caption: Synthetic pathway for Ethyl 4-morpholinobenzoate.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of Ethyl 4-morpholinobenzoate for researchers and professionals in the field of drug development and chemical synthesis. The tabulated data offers a quick reference, while the detailed experimental protocols provide practical guidance for laboratory work. The outlined synthetic route illustrates a viable pathway for the preparation of this compound. Further research is warranted to determine the experimental boiling point, pKa, and to explore the biological activities of this compound to fully elucidate its potential applications.
